molecular formula C9H7NO3 B1423832 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 1261740-37-7

1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B1423832
CAS No.: 1261740-37-7
M. Wt: 177.16 g/mol
InChI Key: QDZWVSYHCSDGDX-UHFFFAOYSA-N
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Description

“1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid” is a chemical compound with the linear formula C9H7NO3 . It has a molecular weight of 177.16 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7NO3/c11-8-5-2-1-3-6(9(12)13)7(5)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13) . This indicates that the compound has a cyclic structure with a five-membered ring containing two nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 177.16 .

Scientific Research Applications

Corrosion Inhibition

Indanone derivatives, closely related to 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, have been studied for their anti-corrosive behavior on mild steel in hydrochloric acid solution. These compounds exhibit significant inhibitory properties, with efficiency reaching up to 92% at optimum concentrations. The inhibition process occurs through the adsorption of inhibitor molecules on the metal surface, as shown in a study by Saady et al. (2018) (Saady et al., 2018).

Heparanase Inhibition

A class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids has been identified as inhibitors of the enzyme heparanase. These compounds display potent inhibitory activity and also show anti-angiogenic effects, suggesting potential for therapeutic applications. Courtney et al. (2004) explored these compounds, such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, with significant heparanase inhibitory activity (Courtney et al., 2004).

Synthesis of Isoindoles and Benzoxazines

The synthesis of isoindoles and benzoxazines has been explored using derivatives of this compound. Melo et al. (2004) conducted thermolysis of certain carboxylic acids to yield novel compounds, demonstrating the versatility of these derivatives in synthesizing complex chemical structures (Melo et al., 2004).

Mimicking Jasmonate Type Signals

Leucine and isoleucine conjugates of 1-oxo-2,3-dihydro-indene-4-carboxylic acid have been found to mimic jasmonate-type signals and coronatine, a phytotoxin. These compounds, studied by Boland and Krumm (1996), are elicitors of volatile biosynthesis in plants like the Lima bean, showing the potential of these derivatives in agricultural and botanical studies (Boland & Krumm, 1996).

Biotechnological Synthesis

Aurich et al. (2012) discuss the biotechnological preparation of oxo- and hydroxycarboxylic acids, emphasizing their use as building blocks in organic synthesis. This includes compounds like this compound, showcasing their importance in "green" chemistry and organic acid production using bioreactors (Aurich et al., 2012).

Properties

IUPAC Name

1-oxo-2,3-dihydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-2-1-3-6(9(12)13)7(5)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZWVSYHCSDGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695826
Record name 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261740-37-7
Record name 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1261740-37-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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